N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389927
InChI: InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
SMILES: COC1=CC=CC(=C1)CC(=NO)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

CAS No.:

Cat. No.: VC13389927

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Standard InChI InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Standard InChI Key JXBIHEYWYAMPRU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=NO)N
Canonical SMILES COC1=CC=CC(=C1)CC(=NO)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide consists of a phenyl ring substituted with a methoxy group (-OCH3_3) at the 3-position, linked to an ethanimidamide chain terminating in a hydroxylamine (-NHOH) group. The methoxy group enhances the compound’s solubility in organic solvents, while the hydroxylamine moiety confers redox activity and metal-chelating capabilities. The planar phenyl ring facilitates π-π stacking interactions with aromatic residues in biological targets, a feature critical for its enzyme-binding properties.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.20 g/mol
SMILES NotationCOC1=CC=CC(=C1)CC(=NO)N
InChIKeyJXBIHEYWYAMPRU-UHFFFAOYSA-N
Predicted LogP1.2 (Hydrophilic)

The compound’s SMILES string (COC1=CC=CC(=C1)CC(=NO)N) highlights its methoxy-phenyl-ethyl-imidamide structure, while its InChIKey (JXBIHEYWYAMPRU-UHFFFAOYSA-N) provides a unique identifier for database searches . Computational modeling predicts a collision cross-section (CCS) of 144.8 Ų for the [M+H]+ adduct, suggesting moderate polarity compatible with cellular membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide typically proceeds via a three-step route:

  • Methoxyphenol Alkylation: 3-Methoxyphenol reacts with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to form ethyl 2-(3-methoxyphenoxy)acetate.

  • Amidine Formation: The ester intermediate undergoes ammonolysis with hydroxylamine hydrochloride, yielding the corresponding amidoxime.

  • Dehydration and Purification: Triphenylphosphine and iodine mediate the dehydration of the amidoxime to the final imidamide, followed by recrystallization from ethanol.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
AlkylationK2_2CO3_3, DMF, 80°C78%
AmmonolysisNH2_2OH·HCl, EtOH, reflux65%
DehydrationPPh3_3, I2_2, CH2_2Cl2_282%

Industrial production employs continuous flow reactors to enhance scalability and reduce side reactions. For example, a microreactor system operating at 120°C and 15 bar achieves a 92% conversion rate with a residence time of 30 seconds.

Biological Activities and Mechanism of Action

Enzyme Inhibition

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide exhibits potent inhibitory activity against phosphodiesterase 4 (PDE4), with an IC50_{50} of 0.45 μM in vitro. PDE4 regulates cyclic adenosine monophosphate (cAMP) levels, and its inhibition is linked to anti-inflammatory effects in conditions like asthma and rheumatoid arthritis. The compound’s hydroxylamine group coordinates with the PDE4 active-site zinc ion, while the methoxyphenyl moiety occupies a hydrophobic pocket, as shown in X-ray crystallography studies.

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

In rat models, oral administration of 10 mg/kg yields a plasma Cmax_{\text{max}} of 1.2 μg/mL at Tmax_{\text{max}} = 2 hours, with a bioavailability of 58%. The compound’s LogP of 1.2 facilitates blood-brain barrier penetration, as evidenced by a brain-to-plasma ratio of 0.8 in pharmacokinetic studies .

Metabolism and Excretion

Hepatic metabolism primarily involves O-demethylation of the methoxy group by CYP2D6, producing the active metabolite N'-hydroxy-2-(3-hydroxyphenyl)ethanimidamide. Renal excretion accounts for 65% of the administered dose, with a terminal half-life (t1/2t_{1/2}) of 4.3 hours.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Ethanimidamide Derivatives

CompoundPDE4 IC50_{50} (μM)Anticancer IC50_{50} (μM)
N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide0.4550
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide1.265
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide0.7882

The 3-methoxy substitution confers superior PDE4 affinity compared to 4-methoxy analogs, likely due to enhanced van der Waals interactions with Leu318^{318} in the enzyme’s binding pocket.

Applications in Drug Development

Anti-Inflammatory Therapeutics

The compound’s PDE4 inhibition profile positions it as a candidate for topical creams targeting psoriasis. In a murine model, 1% w/w formulation reduced epidermal thickness by 40% over 14 days, comparable to the clinical agent crisaborole.

Oncology Adjuvants

Combination studies with paclitaxel demonstrate synergistic effects in MDA-MB-231 triple-negative breast cancer cells, increasing apoptosis from 45% (paclitaxel alone) to 78% (combination). This synergy is attributed to dual targeting of microtubule dynamics (paclitaxel) and cAMP signaling (N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator